
(2-Bromocyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromocyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a bromine atom and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopropyl)boronic acid typically involves the borylation of a bromocyclopropane precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds with high selectivity and yields the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products Formed:
Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki–Miyaura coupling.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
(2-Bromocyclopropyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Cyclopropylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
(2-Chlorocyclopropyl)boronic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
(2-Iodocyclopropyl)boronic Acid: Contains an iodine atom, which can influence the reaction conditions and outcomes
Uniqueness: (2-Bromocyclopropyl)boronic acid is unique due to its combination of a reactive bromine atom and a versatile boronic acid group, making it highly valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C3H6BBrO2 |
|---|---|
Peso molecular |
164.80 g/mol |
Nombre IUPAC |
(2-bromocyclopropyl)boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2 |
Clave InChI |
VLFARCLKGJNRJL-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


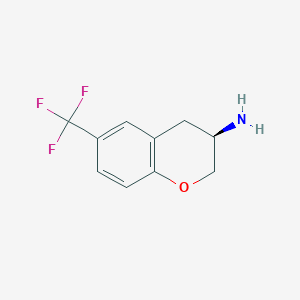

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
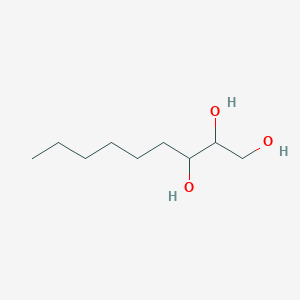

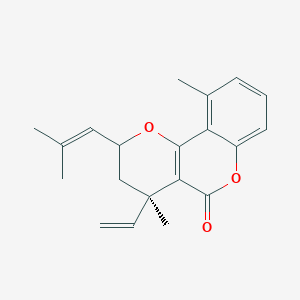

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
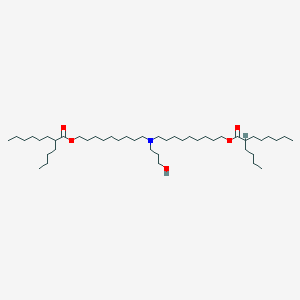

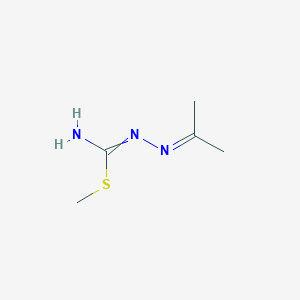
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)

